(5Z)-6-hydroxy-3-methyl-5-[5-(3,4,5-trimethoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
6-HYDROXY-3-METHYL-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound featuring a trimethoxyphenyl group, a pyrazole ring, and a tetrahydropyrimidine-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-3-METHYL-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate hydrazine derivatives to form the pyrazole ring, followed by cyclization with urea or thiourea to yield the tetrahydropyrimidine-dione core .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-3-METHYL-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazole or tetrahydropyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6-HYDROXY-3-METHYL-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s bioactive properties make it a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, and anti-microbial activities.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure allows it to be used in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 6-HYDROXY-3-METHYL-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The compound may also interact with other proteins and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule-targeting agent with a similar pharmacophore.
Uniqueness
6-HYDROXY-3-METHYL-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combination of a pyrazole ring and a tetrahydropyrimidine-dione structure, which imparts distinct bioactive properties and potential therapeutic applications .
Properties
Molecular Formula |
C17H20N4O6 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-hydroxy-1-methyl-5-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-21-16(23)13(15(22)18-17(21)24)10-7-9(19-20-10)8-5-11(25-2)14(27-4)12(6-8)26-3/h5-6,9,19,23H,7H2,1-4H3,(H,18,22,24) |
InChI Key |
RKNSUJKLUJXARU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)C2=NNC(C2)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
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